molecular formula C8H9N3O2 B11911499 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Cat. No.: B11911499
M. Wt: 179.18 g/mol
InChI Key: QLNJTWZSNRNAMV-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-2,3-dihydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a nitro group at the 4-position, along with a partially saturated pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzylamine with methylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitro-2,3-dihydro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-Methyl-4-nitro-2,3-dihydro-1H-indazole is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anti-inflammatory effects .
  • Generation of Reactive Oxygen Species (ROS) : Similar compounds with nitro groups have been documented to induce ROS production, leading to apoptosis in various cell types .
  • Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been investigated. In a study assessing its effects on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism appears to involve ROS generation and subsequent activation of apoptotic pathways .

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that treatment with the compound significantly reduced edema and pro-inflammatory cytokine levels compared to the control group. This suggests its potential application in treating inflammatory diseases .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of related indazole derivatives, highlighting that compounds with similar structures exhibited significant trypanocidal activity against Trypanosoma brucei. Although specific data for this compound were not provided, the structural similarities suggest potential for similar activity .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-methyl-4-nitro-2,3-dihydroindazole

InChI

InChI=1S/C8H9N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-4,9H,5H2,1H3

InChI Key

QLNJTWZSNRNAMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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